molecular formula C19H24FN3O4S2 B6488891 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide CAS No. 897622-17-2

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B6488891
CAS No.: 897622-17-2
M. Wt: 441.5 g/mol
InChI Key: ZINKSVCKRATCFZ-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonyl-ethyl linker connected to a 4-methylbenzenesulfonamide moiety. Piperazine derivatives are known for their role in modulating receptor binding, while sulfonamides contribute to metabolic stability and solubility .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S2/c1-16-2-8-19(9-3-16)29(26,27)21-10-15-28(24,25)23-13-11-22(12-14-23)18-6-4-17(20)5-7-18/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKSVCKRATCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and sulfonamide functionalities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H23FN4O3S
  • Molecular Weight : 396.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : The piperazine moiety allows for binding to neurotransmitter receptors, particularly serotonin receptors (5-HT3 and 5-HT6), which are implicated in mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli3.90 μg/mLBactericidal action via cell wall disruption

The compound has shown bactericidal effects, inhibiting biofilm formation in resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis) .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The findings indicated that it significantly reduced biofilm formation compared to traditional antibiotics like ciprofloxacin, suggesting its potential use in treating resistant infections .
  • Neuropharmacological Assessment :
    In neuropharmacological studies, the compound was tested for its effects on serotonin receptors. It demonstrated antagonist activity at 5-HT3 receptors with an IC50 value of 0.0676 μM, indicating a strong potential for treating anxiety and depression-related disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption observed in animal models.
  • Metabolism : Primarily metabolized in the liver with a half-life conducive for once-daily dosing.
  • Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses, but further investigations are warranted to assess long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

  • N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0): This compound shares the 4-fluorophenyl and 4-methylbenzenesulfonyl groups with the target molecule but replaces the sulfonamide-ethyl linker with an acetamide group.
  • N-[2-(4-Fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]benzene-1-sulfonamide (V029-6187) :
    Unlike the target compound, this analogue incorporates methoxy groups at the 3- and 4-positions of the benzene rings. Methoxy substituents enhance lipophilicity and may improve blood-brain barrier penetration compared to the methyl group in the target compound .

  • Compounds 6d–6l (): These derivatives feature bis(4-fluorophenyl)methyl or benzhydryl groups on the piperazine ring. For example, 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) demonstrates higher steric bulk, which could reduce metabolic clearance but increase receptor selectivity compared to the target compound’s simpler 4-fluorophenyl substitution .

Functional Group Impact

  • Sulfonamide vs.
  • Substituent Effects : Methoxy groups (as in V029-6187) enhance lipophilicity compared to methyl groups, which could influence tissue distribution. Conversely, electron-withdrawing fluorine atoms (common in all compounds) improve metabolic stability .

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